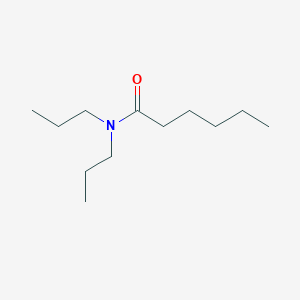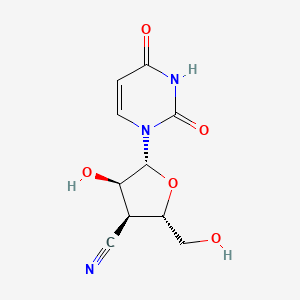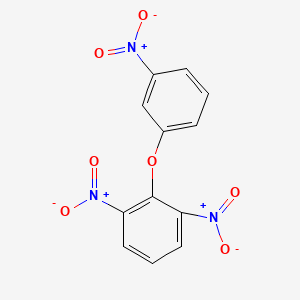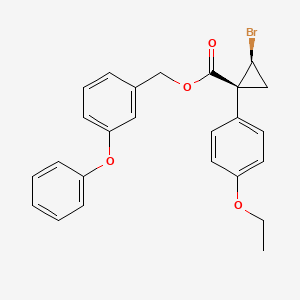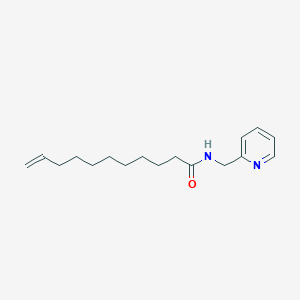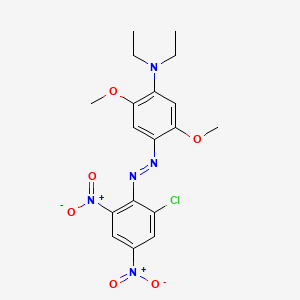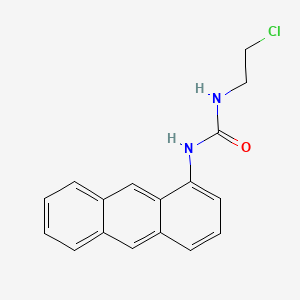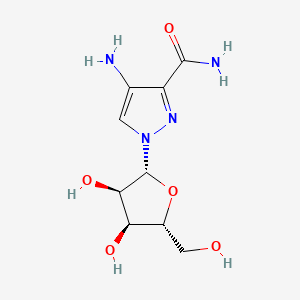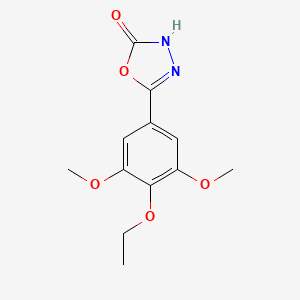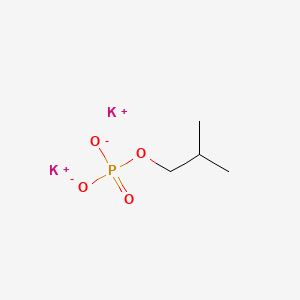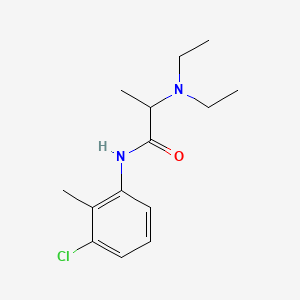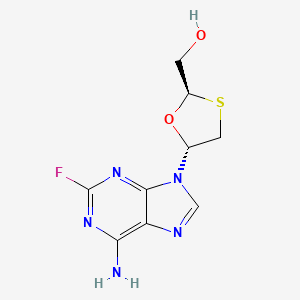
1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2R-trans)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2R-trans)- is a synthetic compound known for its significant applications in medicinal chemistry. This compound is characterized by its unique structure, which includes an oxathiolane ring and a purine base, making it a valuable molecule in the development of antiviral drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2R-trans)- typically involves multiple steps:
Formation of the Oxathiolane Ring: The oxathiolane ring is synthesized through a cyclization reaction involving a thiol and an epoxide under basic conditions.
Attachment of the Purine Base: The purine base, specifically 6-amino-2-fluoro-9H-purine, is attached to the oxathiolane ring via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the hydroxyl group on the oxathiolane ring, facilitating the nucleophilic attack on the purine base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2R-trans)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the purine base or the oxathiolane ring, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced purine derivatives, and various substituted purine analogs.
Applications De Recherche Scientifique
1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2R-trans)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: It is a key intermediate in the synthesis of antiviral drugs, particularly those targeting viral DNA polymerases.
Industry: The compound is used in the development of pharmaceuticals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2R-trans)- involves its incorporation into viral DNA by viral DNA polymerases. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA strand. This effectively inhibits viral replication and reduces the viral load in infected cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: Another antiviral compound that targets viral DNA polymerases but lacks the oxathiolane ring.
Ganciclovir: Similar to acyclovir but with a different side chain, leading to different pharmacokinetic properties.
Lamivudine: Contains a similar oxathiolane ring but targets reverse transcriptase in HIV rather than DNA polymerases in other viruses.
Uniqueness
1,3-Oxathiolane-2-methanol, 5-(6-amino-2-fluoro-9H-purin-9-yl)-, (2R-trans)- is unique due to its specific structure, which combines an oxathiolane ring with a fluorinated purine base. This combination enhances its stability and efficacy as an antiviral agent, making it a valuable compound in medicinal chemistry.
Propriétés
Numéro CAS |
145986-42-1 |
|---|---|
Formule moléculaire |
C9H10FN5O2S |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
[(2R,5R)-5-(6-amino-2-fluoropurin-9-yl)-1,3-oxathiolan-2-yl]methanol |
InChI |
InChI=1S/C9H10FN5O2S/c10-9-13-7(11)6-8(14-9)15(3-12-6)4-2-18-5(1-16)17-4/h3-5,16H,1-2H2,(H2,11,13,14)/t4-,5-/m1/s1 |
Clé InChI |
FHYHYXRPVWILHN-RFZPGFLSSA-N |
SMILES isomérique |
C1[C@@H](O[C@H](S1)CO)N2C=NC3=C(N=C(N=C32)F)N |
SMILES canonique |
C1C(OC(S1)CO)N2C=NC3=C(N=C(N=C32)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


